FTT5 LLNs

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

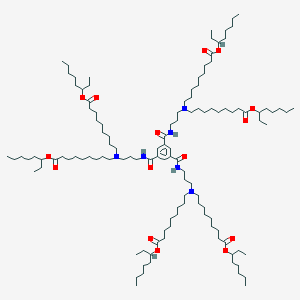

Functionalized lipid-like nanoparticles (FTT5 LLNs) are a class of lipid-derived nanomaterials designed for the delivery of messenger RNA (mRNA) in therapeutic applications. These nanoparticles are particularly effective in delivering long mRNA sequences, such as those encoding human factor VIII, and have shown promise in gene editing applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

FTT5 LLNs are synthesized through a series of chemical reactions involving the functionalization of lipid-like molecules. The synthesis typically involves the following steps:

Formation of the lipid-like core: The core structure is synthesized by reacting a tri-functional amine with a lipid-like molecule.

Functionalization: The core is then functionalized with various chemical groups to enhance its ability to encapsulate and deliver mRNA.

Encapsulation of mRNA: The functionalized lipid-like molecules are mixed with mRNA in an aqueous solution, leading to the formation of nanoparticles through self-assembly

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires:

Large-scale reactors: To handle the increased volume of reactants and products.

Purification systems: To ensure the removal of impurities and by-products.

Quality control: To ensure consistency and efficacy of the nanoparticles

Chemical Reactions Analysis

Types of Reactions

FTT5 LLNs primarily undergo the following types of reactions:

Encapsulation reactions: Involving the encapsulation of mRNA within the lipid-like nanoparticles.

Degradation reactions: Involving the breakdown of the nanoparticles within biological systems

Common Reagents and Conditions

Reagents: Tri-functional amines, lipid-like molecules, mRNA.

Conditions: Aqueous solutions, controlled temperature, and pH

Major Products

The major products formed from these reactions are the functionalized lipid-like nanoparticles encapsulating mRNA .

Scientific Research Applications

FTT5 LLNs have a wide range of scientific research applications, including:

Gene therapy: Delivery of mRNA encoding therapeutic proteins, such as human factor VIII, for the treatment of genetic disorders like hemophilia A

Gene editing: Delivery of mRNA encoding gene-editing tools, such as Cas9, for precise genome modifications

Protein replacement therapy: Delivery of mRNA encoding essential proteins to restore their function in cases of protein deficiency

Cancer therapy: Delivery of mRNA encoding anti-cancer proteins or immune-modulating proteins

Mechanism of Action

FTT5 LLNs exert their effects through the following mechanisms:

Encapsulation and protection: The nanoparticles encapsulate mRNA, protecting it from degradation by ribonucleases.

Cellular uptake: The nanoparticles are taken up by cells through endocytosis.

Endosomal escape: The nanoparticles facilitate the release of mRNA from endosomes into the cytoplasm.

Translation: The mRNA is translated into the therapeutic protein within the cytoplasm

Comparison with Similar Compounds

FTT5 LLNs are compared with other lipid-like nanoparticles, such as TT3 LLNs. The key differences include:

Efficiency: This compound have shown higher efficiency in mRNA delivery compared to TT3 LLNs

Specificity: This compound have demonstrated higher specificity for liver cells

Stability: This compound exhibit greater stability in biological systems

Similar Compounds

- TT3 LLNs

- Lipid nanoparticles (LNPs)

- Cationic lipid nanoparticles .

Properties

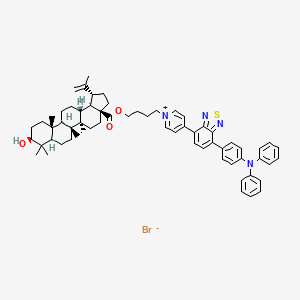

Molecular Formula |

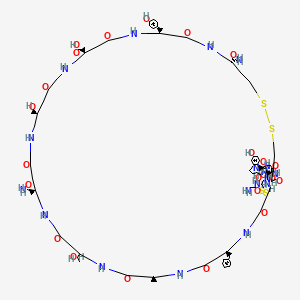

C120H222N6O15 |

|---|---|

Molecular Weight |

1989.1 g/mol |

IUPAC Name |

octan-3-yl 9-[3-[[3,5-bis[3-[bis(9-octan-3-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-3-yloxy-9-oxononyl)amino]nonanoate |

InChI |

InChI=1S/C120H222N6O15/c1-13-25-55-76-106(19-7)136-112(127)82-61-43-31-37-49-67-91-124(92-68-50-38-32-44-62-83-113(128)137-107(20-8)77-56-26-14-2)97-73-88-121-118(133)103-100-104(119(134)122-89-74-98-125(93-69-51-39-33-45-63-84-114(129)138-108(21-9)78-57-27-15-3)94-70-52-40-34-46-64-85-115(130)139-109(22-10)79-58-28-16-4)102-105(101-103)120(135)123-90-75-99-126(95-71-53-41-35-47-65-86-116(131)140-110(23-11)80-59-29-17-5)96-72-54-42-36-48-66-87-117(132)141-111(24-12)81-60-30-18-6/h100-102,106-111H,13-99H2,1-12H3,(H,121,133)(H,122,134)(H,123,135) |

InChI Key |

ZHSXZXHOSOJDFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.